molecular formula C9H9NO4 B069933 (S)-2-((3-Nitrophenoxy)methyl)oxirane CAS No. 171721-34-9

(S)-2-((3-Nitrophenoxy)methyl)oxirane

Cat. No.: B069933
CAS No.: 171721-34-9
M. Wt: 195.17 g/mol
InChI Key: CNJLXLVVZBTEOC-SECBINFHSA-N
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Description

(S)-2-((3-Nitrophenoxy)methyl)oxirane is an organic compound that belongs to the class of epoxides It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a nitrophenoxy group attached to the oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((3-Nitrophenoxy)methyl)oxirane typically involves the reaction of (S)-glycidol with 3-nitrophenol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate alkoxide, which then undergoes intramolecular cyclization to form the oxirane ring. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Polar aprotic solvents like dimethyl sulfoxide or dimethylformamide

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((3-Nitrophenoxy)methyl)oxirane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxirane ring, leading to the formation of diols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or amines in solvents like methanol or ethanol.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).

Major Products Formed

    Nucleophilic Substitution: Formation of azido, methoxy, or amino derivatives.

    Reduction: Formation of (S)-2-((3-Aminophenoxy)methyl)oxirane.

    Oxidation: Formation of diols or other oxidized derivatives.

Scientific Research Applications

(S)-2-((3-Nitrophenoxy)methyl)oxirane has several scientific research applications, including:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Pharmaceuticals: Potential intermediate in the synthesis of bioactive compounds.

    Materials Science: Used in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of (S)-2-((3-Nitrophenoxy)methyl)oxirane involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with various substrates. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. The nitro group can also participate in redox reactions, influencing the compound’s overall reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Oxiran-2-ylmethyl 3-nitrobenzenesulfonate
  • 5-Methoxy-2-nitrophenol
  • 1-Nitro-2-phenoxybenzene

Uniqueness

(S)-2-((3-Nitrophenoxy)methyl)oxirane is unique due to the combination of its oxirane ring and nitrophenoxy group, which imparts distinct reactivity and potential applications. Compared to similar compounds, it offers a unique balance of nucleophilicity and electrophilicity, making it a versatile intermediate in organic synthesis and other applications.

Properties

IUPAC Name

(2S)-2-[(3-nitrophenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-10(12)7-2-1-3-8(4-7)13-5-9-6-14-9/h1-4,9H,5-6H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJLXLVVZBTEOC-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)COC2=CC=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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